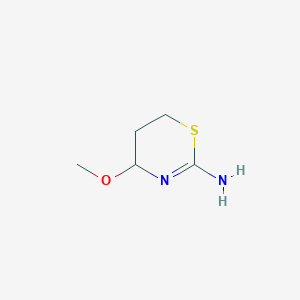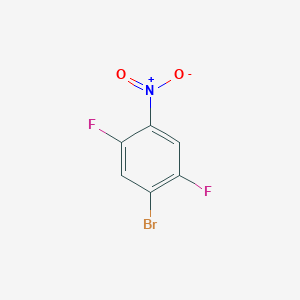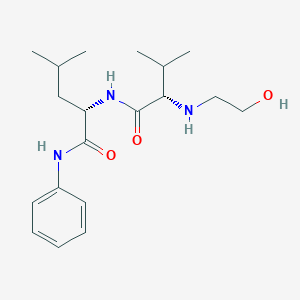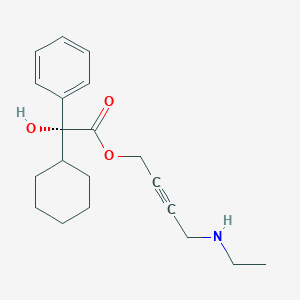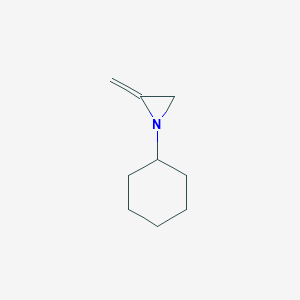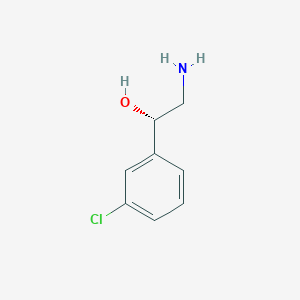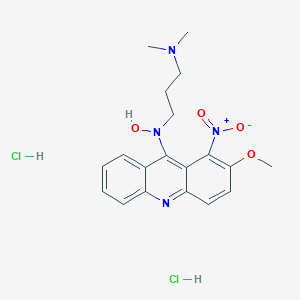
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine, commonly known as I-AB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
I-AB-MECA exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways that result in various cellular responses, such as inhibition of inflammation, promotion of apoptosis in cancer cells, and protection against ischemia-reperfusion injury.
Efectos Bioquímicos Y Fisiológicos
I-AB-MECA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using I-AB-MECA in lab experiments is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. However, one of the limitations of using I-AB-MECA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of I-AB-MECA. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another potential area of research is its use in combination with other drugs for the treatment of cancer. Furthermore, the development of more water-soluble derivatives of I-AB-MECA could improve its efficacy and ease of use in lab experiments.
Métodos De Síntesis
I-AB-MECA can be synthesized by the reaction of 4-amino-3-iodobenzylamine with 2-chloroadenosine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure I-AB-MECA.
Aplicaciones Científicas De Investigación
I-AB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, such as ischemia-reperfusion injury.
Propiedades
Número CAS |
161536-31-8 |
|---|---|
Nombre del producto |
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine |
Fórmula molecular |
C18H22IN7O4 |
Peso molecular |
527.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H22IN7O4/c19-9-5-8(1-2-10(9)20)3-4-22-18-24-15(21)12-16(25-18)26(7-23-12)17-14(29)13(28)11(6-27)30-17/h1-2,5,7,11,13-14,17,27-29H,3-4,6,20H2,(H3,21,22,24,25)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
AFFIAFORFZHTLX-LSCFUAHRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
SMILES canónico |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
Sinónimos |
2-(2-(4-amino-3-(125I)iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine, (125I)-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



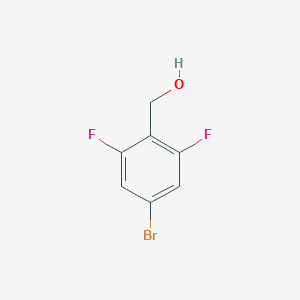
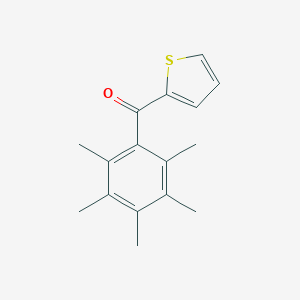
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

